molecular formula C12H29N3 B13773514 N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine CAS No. 67952-95-8

N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine

Cat. No.: B13773514
CAS No.: 67952-95-8
M. Wt: 215.38 g/mol
InChI Key: WGMLAJNLNAEBAH-UHFFFAOYSA-N
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Description

N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is an organic compound with the molecular formula C10H24N4 It is a diamine derivative, characterized by the presence of two ethyl groups and an ethylamino group attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethylamine and diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:

    Reaction of 1,3-propanediamine with ethylamine: This step involves the nucleophilic substitution of one of the amino groups in 1,3-propanediamine with ethylamine, forming an intermediate.

    Reaction with diethylamine: The intermediate is then reacted with diethylamine to introduce the diethylamino group, resulting in the formation of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: Nucleophilic substitution reactions can replace one or more of the amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethyl-1,3-propanediamine: A similar diamine with methyl groups instead of ethyl groups.

    N,N’-diethyl-1,3-propanediamine: A closely related compound with diethyl groups but lacking the ethylamino group.

    N,N-dimethylaminopropyltrimethoxysilane: Another related compound with a trimethoxysilane group.

Uniqueness

N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is unique due to the presence of both diethyl and ethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or reactivity.

Properties

CAS No.

67952-95-8

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

IUPAC Name

N,N'-diethyl-N'-[3-(ethylamino)propyl]propane-1,3-diamine

InChI

InChI=1S/C12H29N3/c1-4-13-9-7-11-15(6-3)12-8-10-14-5-2/h13-14H,4-12H2,1-3H3

InChI Key

WGMLAJNLNAEBAH-UHFFFAOYSA-N

Canonical SMILES

CCNCCCN(CC)CCCNCC

Origin of Product

United States

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